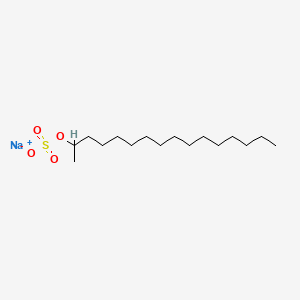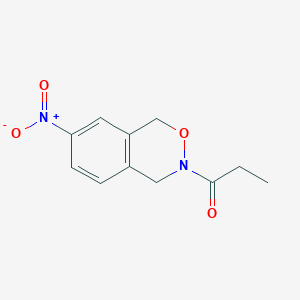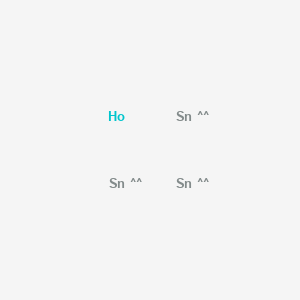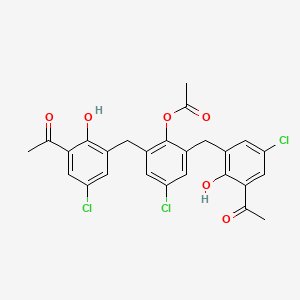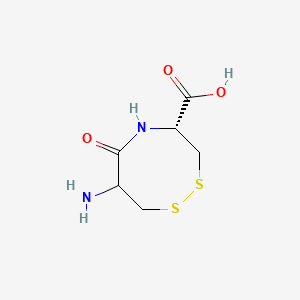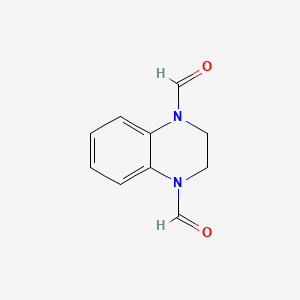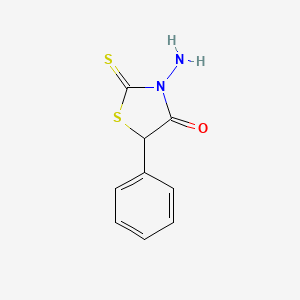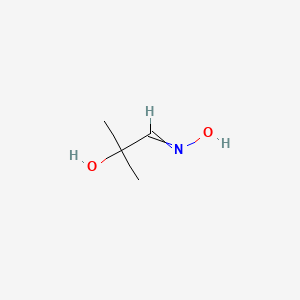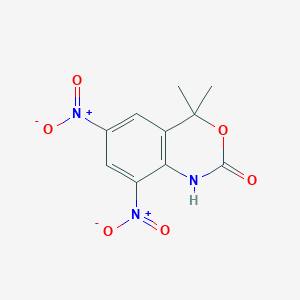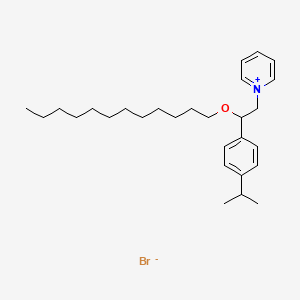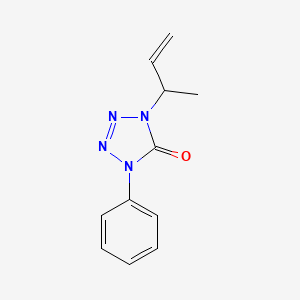
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- is a heterocyclic compound that belongs to the class of tetrazolinones This compound is characterized by a five-membered ring containing four nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an isocyanate or carbodiimide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency. Additionally, the use of catalysts and automated control systems can further enhance the production process .
化学反応の分析
Types of Reactions
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced forms.
Substitution: Formation of substituted tetrazolinones with various functional groups.
科学的研究の応用
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
作用機序
The mechanism of action of 5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The compound can also interact with cellular pathways, modulating processes such as inflammation and cell proliferation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
1-Phenyl-5H-tetrazol-5-one: A simpler analog with similar structural features but lacking the 1-methyl-2-propenyl group.
1-(2-Propynyloxy)-4-phenyl-5H-tetrazol-5-one: Another analog with a different substituent at the 1-position.
Uniqueness
5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- is unique due to the presence of the 1-methyl-2-propenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and bioactivity compared to its simpler analogs .
特性
CAS番号 |
13449-07-5 |
|---|---|
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC名 |
1-but-3-en-2-yl-4-phenyltetrazol-5-one |
InChI |
InChI=1S/C11H12N4O/c1-3-9(2)14-11(16)15(13-12-14)10-7-5-4-6-8-10/h3-9H,1H2,2H3 |
InChIキー |
NDMJEJHNEFCMFY-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)N1C(=O)N(N=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



